4-Cyclopropoxy-2-iodo-5-nitropyridine
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Overview
Description
4-Cyclopropoxy-2-iodo-5-nitropyridine is a chemical compound with the molecular formula C8H7IN2O3 and a molecular weight of 306.06 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an iodine atom, and a nitro group attached to a pyridine ring. It is primarily used in research and development, particularly in the fields of organic chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-2-iodo-5-nitropyridine typically involves multiple steps, starting from pyridine derivatives. One common method involves the nitration of pyridine N-oxide to form 4-nitropyridine N-oxide, followed by a reaction with phosphorus trichloride to yield the final product . The nitration step is highly exothermic and requires careful temperature control to avoid the formation of by-products .
Industrial Production Methods
In industrial settings, continuous flow synthesis is often employed to enhance safety and efficiency. This method minimizes the accumulation of highly energetic intermediates and allows for better temperature control, resulting in higher yields and selectivity . The use of microreaction technology further improves the process by providing efficient mixing and heat absorption .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-2-iodo-5-nitropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The cyclopropoxy group can be oxidized to form different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide and copper catalysts.
Reduction Reactions: Reducing agents such as hydrogen gas and palladium on carbon are typically used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines.
Reduction Reactions: The major product is 4-Cyclopropoxy-2-amino-5-nitropyridine.
Oxidation Reactions: Products include oxidized derivatives of the cyclopropoxy group.
Scientific Research Applications
4-Cyclopropoxy-2-iodo-5-nitropyridine has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-2-iodo-5-nitropyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The cyclopropoxy group can undergo metabolic transformations, leading to the formation of active metabolites .
Comparison with Similar Compounds
Similar Compounds
2-Iodo-5-nitropyridine: Similar in structure but lacks the cyclopropoxy group.
4-Nitropyridine: Lacks both the iodine and cyclopropoxy groups.
3-Nitropyridine: Has a different substitution pattern on the pyridine ring.
Uniqueness
4-Cyclopropoxy-2-iodo-5-nitropyridine is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s reactivity and potential for forming diverse derivatives. The combination of the iodine and nitro groups further contributes to its versatility in various chemical reactions and applications .
Properties
Molecular Formula |
C8H7IN2O3 |
---|---|
Molecular Weight |
306.06 g/mol |
IUPAC Name |
4-cyclopropyloxy-2-iodo-5-nitropyridine |
InChI |
InChI=1S/C8H7IN2O3/c9-8-3-7(14-5-1-2-5)6(4-10-8)11(12)13/h3-5H,1-2H2 |
InChI Key |
BZKVLFDWRIGWQY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=NC=C2[N+](=O)[O-])I |
Origin of Product |
United States |
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